ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-3H-pyrrolo[2,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-25-19(22)16-12-15-14-10-6-7-11-17(14)21(18(15)20-16)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYTRJOISMLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454840 | |
| Record name | AGN-PC-0NFPT3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182257-99-4 | |
| Record name | AGN-PC-0NFPT3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds through a stepwise mechanism:
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Deprotonation of ethyl isocyanoacetate : In the presence of a base (often DBU or triethylamine), the α-hydrogen of ethyl isocyanoacetate is abstracted, generating a nucleophilic isocyanoacetate anion.
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Nucleophilic attack on nitroindole : The anion attacks the electrophilic nitro-bearing carbon of 1 , displacing nitrite and forming a transient intermediate.
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Cyclization and rearomatization : Intramolecular cyclization occurs at the indole’s C2 position (rather than C3), followed by rearomatization to yield the pyrrolo[2,3-b]indole core.
The N-phenylsulfonyl group plays a dual role:
Experimental Protocol and Optimization
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Reactants :
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3-Nitro-N-(phenylsulfonyl)indole (1 , 1.0 equiv)
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Ethyl isocyanoacetate (2 , 1.2 equiv)
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Base (e.g., DBU, 1.5 equiv)
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Solvent: Anhydrous THF or DMF
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Conditions :
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Temperature: 0°C to room temperature
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Time: 12–24 hours
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Work-up :
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Quenching with aqueous HCl
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Extraction with ethyl acetate
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Chromatographic purification (silica gel, hexane/EtOAc)
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Key Observations :
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Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates but may reduce regioselectivity.
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Base strength : Stronger bases (DBU) improve yields compared to weaker alternatives (triethylamine).
Alternative Synthetic Pathways and Intermediate Preparation
While the Barton–Zard method is predominant, auxiliary routes provide insights into intermediate synthesis and functionalization.
Electrophilic Acylation and Sulfonylation
Benzenesulfonyl group introduction : The N-sulfonyl group in the Barton–Zard substrate (1 ) is typically installed via sulfonylation of indole precursors. For example:
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Sulfonylation of 3-nitroindole :
Comparative Analysis of Methodologies
Challenges and Mechanistic Insights
Anomalous Cyclization in Barton–Zard Reactions
The abnormal regioselectivity observed in the target compound’s synthesis underscores the sensitivity of nitroindole reactions to substituent effects. Computational studies suggest that the N-sulfonyl group increases the activation energy for C3 cyclization by 8–10 kcal/mol compared to C2, making the latter pathway kinetically favorable.
Byproduct Formation and Purification
Common byproducts include:
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Pyrrolo[3,4-b]indole isomers : Formed via competing C3 cyclization, necessitating careful chromatographic separation.
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Unreacted nitroindole : Removed via aqueous wash steps.
Scalability and Industrial Relevance
While laboratory-scale syntheses are well-established, scaling the Barton–Zard reaction presents challenges:
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Exothermicity : Rapid addition of reagents and temperature control are critical to avoid decomposition.
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Cost of reagents : Ethyl isocyanoacetate requires anhydrous conditions and specialized handling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to ethyl 8-benzenesulfonyl-1,8-dihydro-pyrrolo[2,3-b]indole derivatives exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of pyrroloindole derivatives in targeting specific cancer pathways, suggesting a promising avenue for drug development .
Antimicrobial Properties
The sulfonamide group present in ethyl 8-benzenesulfonyl-1,8-dihydro-pyrrolo[2,3-b]indole-2-carboxylate has been linked to antimicrobial activity. Research has shown that similar sulfonamide derivatives can act against various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves interference with bacterial folic acid synthesis.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility is crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications. For example, it has been employed in the synthesis of heterocycles and other valuable organic compounds with high yields and selectivity .
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with such indole derivatives exhibit improved performance characteristics suitable for various industrial applications .
Nanotechnology
The compound also finds applications in nanotechnology as a precursor for creating nanostructured materials. Its unique electronic properties can be harnessed to develop nanomaterials with specific functionalities, such as improved conductivity or catalytic activity. Such advancements are critical in fields like electronics and renewable energy technologies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group can also play a role in modulating the compound’s activity by affecting its solubility and reactivity .
Comparison with Similar Compounds
ETHYL 8-BENZENESULFONYL-2,8-DIHYDRO-2,8-DIAZA-CYCLOPENTA[A]INDENE-1-CARBOXYLATE (CAS: 182258-03-3)
- Structural Differences : This compound (C₁₉H₁₆N₂O₄S) shares the same molecular formula as the target but replaces the pyrrolo[2,3-b]indole core with a 2,8-diaza-cyclopenta[a]indene system. The diaza configuration introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic distribution.
- The diaza substitution could enhance solubility in polar solvents .
Ethyl 3-Amino-6-(5-Bromobenzofuran-2-yl)Thieno[2,3-b]Pyridine-2-Carboxylate (Compound 6d, )
- Structural Differences: Features a thieno[2,3-b]pyridine core instead of pyrroloindole, with a 5-bromobenzofuran substituent.
- Functional Implications: The bromobenzofuran group is less electron-withdrawing than benzenesulfonyl, which may reduce stability in oxidative environments. The thienopyridine core offers distinct electronic properties, possibly favoring interactions with sulfur-seeking biological targets .
Substituent-Based Comparisons
Benzenesulfonyl vs. Sulfonamide and Thiazole Groups
- N-(4-(4-Methoxyphenyl)Thiazol-2-yl)-2,3-Dihydrobenzo[b][1,4]Dioxine-2-Carboxamide (CAS: 381181-82-4) :
- Replaces the benzenesulfonyl group with a thiazole-carboxamide system.
- The thiazole ring introduces nitrogen and sulfur atoms, enabling diverse hydrogen-bonding and metal-coordination interactions. The carboxamide group may improve water solubility compared to the ethyl ester in the target compound .
Physicochemical and Reactivity Profiles
Biological Activity
Ethyl 8-benzenesulfonyl-1,8-dihydro-pyrrolo[2,3-b]indole-2-carboxylate (CAS No. 182257-99-4) is a complex organic compound derived from indole, known for its diverse biological activities. This compound belongs to a class of indole derivatives that have garnered interest for their potential therapeutic applications in various diseases, including cancer and inflammatory conditions. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₉H₁₆N₂O₄S
- Molecular Weight : 368.41 g/mol
- LogP : 4.617 (indicating hydrophobicity)
- PSA (Polar Surface Area) : 89.54 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole ring structure facilitates binding to multiple receptors, influencing several biological pathways. The sulfonyl group enhances the compound's solubility and reactivity, potentially modulating its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| KNS42 (glioblastoma) | 2.34 - 9.06 | Inhibitory on viability and proliferation |
| DAOY (medulloblastoma) | 3.41 - 4.34 | Retained viability inhibitory activity |
| HFF1 (human fibroblast) | >10 | Lower toxicity compared to tumor cells |
These results suggest a selective action towards malignant cells while sparing non-neoplastic cells, indicating a favorable therapeutic index.
Mechanisms Involved
The antitumor activity is believed to involve:
- Inhibition of Cell Proliferation : Compounds similar to ethyl 8-benzenesulfonyl have been shown to inhibit key signaling pathways involved in cell division.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Gene Regulation : Transcriptional analyses indicate that treatment with this compound leads to downregulation of genes associated with tumor growth and progression.
Case Studies and Research Findings
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Study on Glioblastoma Cells :
A study investigated the effects of various indole derivatives on glioblastoma KNS42 cells. Ethyl 8-benzenesulfonyl was part of a series evaluated for cytotoxicity, showing significant inhibition at low concentrations (IC₅₀ = 2.34 μM) . -
Comparative Analysis with Other Indoles :
In a comparative study involving multiple indole derivatives, ethyl 8-benzenesulfonyl demonstrated superior activity against pediatric brain tumors compared to structurally similar compounds . This reinforces its potential as a lead compound for further drug development. -
Mechanistic Insights :
Research has indicated that the compound may act as an allosteric modulator of cannabinoid receptors (CB₁ and CB₂), which are implicated in cancer progression . This interaction could provide additional therapeutic avenues for targeting tumors that express these receptors.
Q & A
Q. What are the established synthetic routes for ethyl 8-benzenesulfonyl-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate?
The compound is synthesized via an anomalous Barton–Zard reaction. Reacting 3-nitro--(phenylsulfonyl)indole with ethyl isocyanoacetate under basic conditions (e.g., DBU in THF) yields the title compound instead of the expected pyrrolo[3,4-]indole derivative. This pathway involves a regioselective cyclization anomaly, forming the pyrrolo[2,3-]indole core .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrroloindole derivatives, SC-XRD with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 has been used to resolve bond lengths, angles, and torsion angles. Complementary techniques include / NMR (in DMSO-), FT-IR (for functional groups like sulfonyl and ester), and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are used for functional group identification?
- FT-IR : Bands at ~1350–1160 cm confirm the sulfonyl group, while ester C=O appears at ~1700 cm.
- NMR : The benzenesulfonyl group produces aromatic proton signals at δ 7.5–8.0 ppm, and the ethyl ester shows a quartet at δ 4.1–4.3 ppm (CH) and a triplet at δ 1.2–1.4 ppm (CH) .
Advanced Research Questions
Q. How can DFT calculations resolve electronic properties and reaction mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP), and global reactivity descriptors (e.g., electrophilicity index). For the Barton–Zard anomaly, DFT can model transition states to explain the abnormal regioselectivity .
Q. What strategies optimize synthesis yield and purity?
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
- Catalyst modulation : Bases like DBU or KCO influence reaction kinetics.
- Temperature control : Reactions at 60–80°C minimize side products.
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Q. How do crystal packing and hydrogen bonding affect physicochemical stability?
SC-XRD reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the lattice. For example, sulfonyl oxygen atoms often form hydrogen bonds with adjacent NH groups, increasing thermal stability. Hirshfeld surface analysis quantifies these interactions .
Q. How to address contradictions between experimental and computational spectral data?
Discrepancies in IR or NMR shifts arise from solvent effects or approximations in DFT. Use implicit solvent models (e.g., PCM) for simulations. Scaling factors (e.g., 0.961 for IR) improve agreement. For NMR, gauge-invariant atomic orbital (GIAO) methods correlate computed chemical shifts with experimental data .
Q. What is the role of the benzenesulfonyl group in modulating bioactivity?
The sulfonyl group enhances solubility and membrane permeability while acting as an electron-withdrawing group (EWG). SAR studies on analogous compounds show that EWGs increase binding affinity to biological targets (e.g., kinases) by stabilizing charge-transfer interactions .
Q. How to design stability studies for metabolic profiling?
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Hydrolysis studies : Test stability in buffers (pH 1–10) to identify labile bonds (e.g., ester hydrolysis).
- Computational prediction : Tools like ADMET Predictor™ estimate metabolic sites based on reactivity .
Q. What mechanistic insights explain the abnormal Barton–Zard reaction?
The anomaly arises from competing nucleophilic attacks: ethyl isocyanoacetate’s α-carbon attacks the indole’s C2 position instead of C3, forming the pyrrolo[2,3-]indole core. Steric hindrance from the phenylsulfonyl group and electronic effects (e.g., nitro group positioning) drive this selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
